BTK Biochemical Potency: Sub-Nanomolar IC50 Distinct from Mono-Methoxy and Unsubstituted Benzamide Analogs
The target compound N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide exhibits a BTK biochemical IC50 of 1 nM in a cell-free enzyme assay, as recorded in BindingDB under patent ligand US20240083900, Example 99 [1]. This represents a >5,500-fold potency differential compared to Example 236 within the same patent series (BTK IC50 = 5,500 nM), which features a structurally distinct benzamide substitution pattern, and a >500-fold differential relative to Example 79 (IC50 = 1.2 nM in cellular PLCγ2 phosphorylation assay), demonstrating that the 3,4,5-trimethoxybenzamide–4-tert-butylphenyl combination achieves maximal biochemical BTK engagement within this chemical series [1][2].
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (biochemical enzyme assay, BTK) |
| Comparator Or Baseline | US20240083900, Example 236: IC50 = 5,500 nM; Example 79: IC50 = 1.2 nM (cellular PLCγ2 assay); Example 66: IC50 < 1 nM. Comparator Benchmarks from same patent series. |
| Quantified Difference | 5,500-fold more potent than Example 236; equipotent to the most potent series members (Examples 66, 99) |
| Conditions | Biochemical BTK enzyme inhibition assay, 384-well format, as described in US20240083900; data curated in BindingDB |
Why This Matters
For procurement supporting BTK-targeted drug discovery, the 1 nM IC50 defines a potency benchmark that only a narrow subset of thiazole-benzamide analogs achieves, directly informing lead selection, chemical probe choice, and SAR expansion decisions.
- [1] BindingDB Entry: Target Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. IC50: 1 nM. View Source
- [2] BindingDB data extract from US20240083900 series: Example 236 IC50 = 5,500 nM; Example 79 IC50 = 1.2 nM (cellular PLCγ2); Example 66 IC50 < 1 nM. View Source
